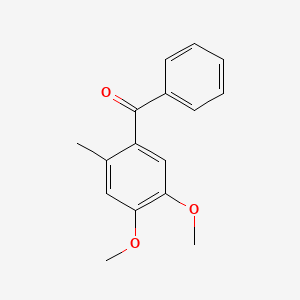
4,5-Dimethoxy-2-methylbenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethoxy-2-methylbenzophenone is an organic compound with the molecular formula C16H16O3 It is a derivative of benzophenone, featuring two methoxy groups and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4,5-Dimethoxy-2-methylbenzophenone involves the Friedel-Crafts acylation of 4,5-dimethoxy-2-methylbenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethoxy-2-methylbenzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4,5-Dimethoxy-2-methylbenzophenone has several applications in scientific research:
Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4,5-Dimethoxy-2-methylbenzophenone depends on its specific application. In biological systems, it may interact with cellular components, enzymes, or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved can vary but may include modulation of oxidative stress, inhibition of microbial growth, or interaction with specific enzymes.
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethoxy-2-nitrobenzophenone: Similar structure but with a nitro group instead of a methyl group.
4,4’-Dimethoxybenzophenone: Lacks the methyl group and has methoxy groups at different positions.
2,5-Dimethoxybenzophenone: Similar but with methoxy groups at different positions.
Uniqueness
4,5-Dimethoxy-2-methylbenzophenone is unique due to the specific arrangement of its functional groups, which can influence its reactivity and properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C16H16O3 |
|---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
(4,5-dimethoxy-2-methylphenyl)-phenylmethanone |
InChI |
InChI=1S/C16H16O3/c1-11-9-14(18-2)15(19-3)10-13(11)16(17)12-7-5-4-6-8-12/h4-10H,1-3H3 |
InChI Key |
MHAZRULPXHMCRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)C2=CC=CC=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Indolo[2,1-b]quinazoline-6,12-dione, 4-methoxy-8-octyl-](/img/structure/B13811431.png)
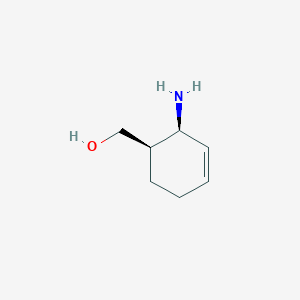
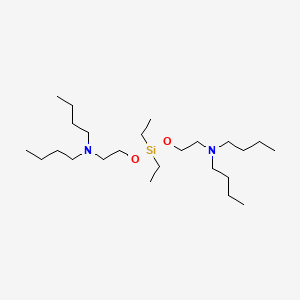
![5-Chloro-2-[(2-chloro-4-methylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13811446.png)
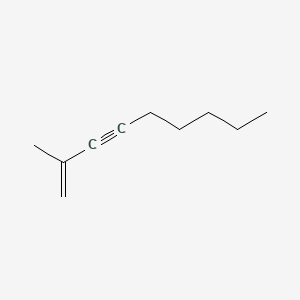

![(3R,4S)-1-methyl-4-[(E)-prop-1-enyl]pyrrolidine-3-carbonitrile](/img/structure/B13811460.png)

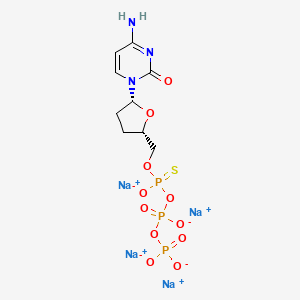
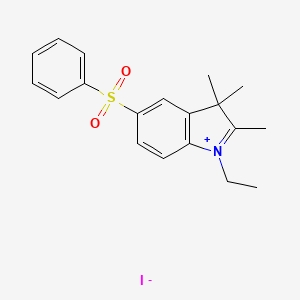
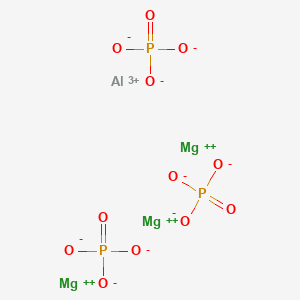
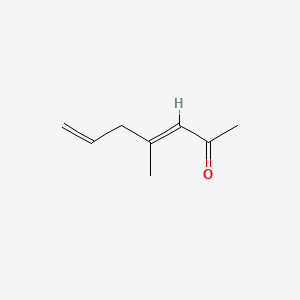
![[2-(Heptylthio)ethyl]cyclohexane](/img/structure/B13811504.png)
